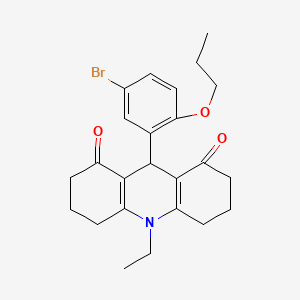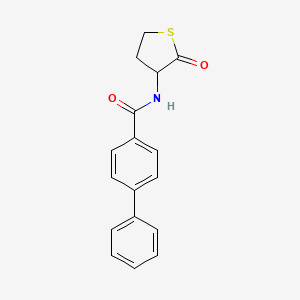![molecular formula C16H29NO2 B5085530 1,1'-{[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]imino}di(2-propanol)](/img/structure/B5085530.png)
1,1'-{[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]imino}di(2-propanol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1'-{[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]imino}di(2-propanol), also known as DIBAL-H, is a powerful reducing agent that is commonly used in organic synthesis. It is a colorless liquid that is highly reactive and can reduce a wide range of functional groups, including aldehydes, ketones, esters, and nitriles.
科学的研究の応用
1,1'-{[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]imino}di(2-propanol) is widely used in organic synthesis due to its ability to selectively reduce functional groups. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. 1,1'-{[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]imino}di(2-propanol) can be used to reduce aldehydes and ketones to alcohols, esters to aldehydes, and nitriles to primary amines. It is also used in the synthesis of chiral compounds, where it can be used to selectively reduce one enantiomer over the other.
作用機序
1,1'-{[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]imino}di(2-propanol) is a powerful reducing agent that works by transferring a hydride ion (H-) to the substrate. The reaction typically occurs in two steps, with the first step involving the formation of an intermediate complex between 1,1'-{[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]imino}di(2-propanol) and the substrate. The second step involves the transfer of a hydride ion from 1,1'-{[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]imino}di(2-propanol) to the substrate, resulting in the reduction of the functional group.
Biochemical and Physiological Effects:
1,1'-{[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]imino}di(2-propanol) is not commonly used in biochemical or physiological research due to its highly reactive nature and potential toxicity. However, it has been shown to have some toxic effects on cells and tissues, including induction of oxidative stress and apoptosis.
実験室実験の利点と制限
1,1'-{[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]imino}di(2-propanol) is a powerful reducing agent that is highly selective and can be used to reduce a wide range of functional groups. It is also relatively inexpensive and easy to handle. However, 1,1'-{[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]imino}di(2-propanol) is highly reactive and can be dangerous if not handled properly. It is also not compatible with certain functional groups, such as carboxylic acids and amides.
将来の方向性
There are several future directions for research on 1,1'-{[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]imino}di(2-propanol). One area of research is the development of new synthetic methods using 1,1'-{[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]imino}di(2-propanol). Another area of research is the application of 1,1'-{[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]imino}di(2-propanol) in the synthesis of new pharmaceuticals and agrochemicals. Finally, there is a need for further research on the toxicity and safety of 1,1'-{[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]imino}di(2-propanol), particularly in the context of its use in organic synthesis.
合成法
1,1'-{[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]imino}di(2-propanol) is typically synthesized by reacting diisobutylaluminum hydride (DIBAL) with an equivalent amount of titanium tetrachloride (TiCl4). The reaction is typically carried out in anhydrous conditions and under an inert atmosphere. The resulting product is a colorless liquid that is highly reactive and must be handled with care.
特性
IUPAC Name |
1-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl-(2-hydroxypropyl)amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO2/c1-11(18)8-17(9-12(2)19)10-13-5-6-14-7-15(13)16(14,3)4/h5,11-12,14-15,18-19H,6-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDPVKUAUOZBLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC1=CCC2CC1C2(C)C)CC(C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methoxyphenyl)urea](/img/structure/B5085447.png)
![3-amino-N-{3-[(2-hydroxyethyl)sulfonyl]phenyl}benzamide hydrochloride](/img/structure/B5085448.png)
![2-nitro-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5085456.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-2-nitrobenzenesulfonamide](/img/structure/B5085469.png)
![N-(2-fluorophenyl)-2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5085471.png)
![N-{3-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-methylphenyl}-2,2-dimethylpropanamide](/img/structure/B5085474.png)

![methyl N-{4-[(diethylamino)sulfonyl]benzoyl}-N-2-pyridinyl-beta-alaninate](/img/structure/B5085502.png)


![1-[4-(2,5-dimethylphenoxy)butyl]-1H-imidazole](/img/structure/B5085520.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-pentenamide](/img/structure/B5085525.png)
![2-[(1-carboxypropyl)thio]nicotinic acid](/img/structure/B5085533.png)